Tert-butyl 2,4,5-trifluorobenzoate
Overview
Description
Tert-butyl 2,4,5-trifluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the benzoate ring, which is further substituted with three fluorine atoms at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,4,5-trifluorobenzoate typically involves the esterification of 2,4,5-trifluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the fluorinated aromatic ring.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trifluorobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted benzoates.
Hydrolysis: 2,4,5-trifluorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2,4,5-trifluorobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic moieties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of tert-butyl 2,4,5-trifluorobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. The ester group can undergo nucleophilic attack, leading to substitution or hydrolysis reactions. The fluorine atoms on the aromatic ring influence the reactivity and stability of the compound, often enhancing its resistance to oxidative degradation and altering its electronic properties.
Comparison with Similar Compounds
2,4,5-Trifluorobenzoic Acid: The parent acid of tert-butyl 2,4,5-trifluorobenzoate, used in similar applications but lacks the ester functionality.
Tert-butyl 3,4,5-trifluorobenzoate: A structural isomer with fluorine atoms at different positions, leading to variations in reactivity and applications.
Tert-butyl 2,3,4-trifluorobenzoate: Another isomer with distinct chemical properties due to the different arrangement of fluorine atoms.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects. These properties make it particularly useful in applications requiring high stability and specific reactivity patterns.
Biological Activity
Tert-butyl 2,4,5-trifluorobenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a tert-butyl ester group attached to a benzene ring with three fluorine substituents at the 2, 4, and 5 positions. The molecular formula is , and its molecular weight is approximately 250.19 g/mol.
The synthesis of this compound typically involves the esterification of 2,4,5-trifluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to enhance yield and purity.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of fluorine atoms significantly alters the compound's lipophilicity and reactivity, enhancing its binding affinity to enzymes and receptors involved in metabolic pathways.
Key Biological Properties
- Enzyme Inhibition : Studies have shown that fluorinated compounds can act as enzyme inhibitors. The trifluoromethyl group enhances the compound's ability to interact with active sites of enzymes due to increased electronegativity and steric effects.
- Antimicrobial Activity : Research indicates that fluorinated benzoates exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
- Pharmacokinetics : The lipophilicity of this compound affects its absorption and distribution in biological systems. Higher lipophilicity generally correlates with better membrane permeability but may also lead to increased metabolic degradation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several fluorinated benzoates against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Fluorinated analog A | 64 | E. coli |
Non-fluorinated control | >128 | S. aureus |
Case Study 2: Enzyme Interaction
In a biochemical assay assessing the inhibition of acetylcholinesterase (AChE), this compound exhibited an IC50 value of 150 nM. This suggests that the compound may serve as a lead for developing AChE inhibitors relevant to neurodegenerative diseases.
Compound | IC50 (nM) | Enzyme |
---|---|---|
This compound | 150 | Acetylcholinesterase |
Known inhibitor B | 75 | AChE |
Research Findings
Recent studies have focused on the metabolic pathways of this compound using models such as Cunninghamella elegans. These studies indicate that the compound undergoes biotransformation primarily through hydroxylation and dealkylation processes.
- Metabolism : The metabolism of tert-butyl derivatives often leads to less lipophilic metabolites that are more readily excreted.
- Toxicological Profile : Preliminary toxicological assessments suggest low acute toxicity in mammalian models; however, long-term studies are required to ascertain chronic effects.
Properties
IUPAC Name |
tert-butyl 2,4,5-trifluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLADGKQRNGNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446491 | |
Record name | Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182875-05-4 | |
Record name | Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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